Cas no 34270-90-1 (1,5-Diiodo-3-oxopentane)
1,5-Diiodo-3-oxopentane Chemical and Physical Properties
Names and Identifiers
-
- 1,5-Diiodo-3-oxopentane
- 2-Iodoethyl Ether
- Bis(2-iodoethyl) Ether (stabilized with Copper chip)
- 1-iodo-2-(2-iodoethoxy)ethane
- 1,1'-Oxybis(2-iodoethane)
- 1,2-Bis(2-iodoethoxy)ether
- 1,5-diiodo-3-oxa-pentane
- bis-(2-iodoethyl)-ether
- 2,2'-Diiododiethyl Ether (stabilized with Copper chip)
- 2-Iodoethyl Ether (stabilized with Copper chip)
- Bis(2-iodoethyl)ether
- 2,2'-diiododiethyl ether
- iodoethyl ether
- iodo-ethyl ether
- bis(2-iodoethyl) ether
- C4H8I2O
- XWYDQETVMJZUOJ-UHFFFAOYSA-N
- 1-iodo-2-(2-iodo-ethoxy)-ethane
- 4098AB
- EBD2210827
- OR18271
- FCH1328034
- AK115251
- AX8076031
- I(2),I(2)'-DijoddiA c
- MFCD00092250
- 1-Iodo-2-(2-iodoethoxy)ethane stabilized over Cu
- 2-Iodoethyl ether, 97%
- C90294
- I(2),I(2)'-DijoddiA currencythylA currencyther
- SCHEMBL270262
- J-019539
- AKOS015913277
- CS-W011980
- AC-33902
- SY234340
- DTXSID30392405
- EN300-7411332
- A875043
- NS-05450
- FT-0639176
- 34270-90-1
- B5439
- DB-048590
-
- MDL: MFCD00092250
- Inchi: 1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2
- InChI Key: XWYDQETVMJZUOJ-UHFFFAOYSA-N
- SMILES: ICCOCCI
Computed Properties
- Exact Mass: 325.86600
- Monoisotopic Mass: 325.86646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 4
- Complexity: 28.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: No date available
- Density: 2.296 g/mL at 25 °C(lit.)
- Melting Point: No date available
- Boiling Point: 124°C/10mmHg(lit.)
- Flash Point: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- Refractive Index: n20/D 1.6015(lit.)
- PSA: 9.23000
- LogP: 1.87300
- Vapor Pressure: No date available
1,5-Diiodo-3-oxopentane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 41-43
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R41
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,5-Diiodo-3-oxopentane Customs Data
- HS CODE:2909199090
- Customs Data:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,5-Diiodo-3-oxopentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZI034-1g |
1,5-Diiodo-3-oxopentane |
34270-90-1 | 98.0%(GC) | 1g |
¥878.0 | 2022-06-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 636177-1G |
1,5-Diiodo-3-oxopentane |
34270-90-1 | 97% | 1G |
¥610.69 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 636177-5G |
1,5-Diiodo-3-oxopentane |
34270-90-1 | 97% | 5G |
¥1761.64 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871479-1g |
Bis(2-iodoethyl) Ether |
34270-90-1 | 98%, | 1g |
¥652.50 | 2022-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35495-250mg |
1-Iodo-2-(2-iodoethoxy)ethane |
34270-90-1 | 96% (stabilized with Copper chip) | 250mg |
¥125.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35495-5g |
1-Iodo-2-(2-iodoethoxy)ethane |
34270-90-1 | 96% (stabilized with Copper chip) | 5g |
¥1150.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35495-1g |
1-Iodo-2-(2-iodoethoxy)ethane |
34270-90-1 | 96% (stabilized with Copper chip) | 1g |
¥278.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35495-25g |
1-Iodo-2-(2-iodoethoxy)ethane |
34270-90-1 | 96% (stabilized with Copper chip) | 25g |
¥4192.0 | 2024-07-18 | |
| TRC | D455110-1g |
1,5-Diiodo-3-oxopentane |
34270-90-1 | 1g |
$ 75.00 | 2023-09-07 | ||
| TRC | D455110-2.5g |
1,5-Diiodo-3-oxopentane |
34270-90-1 | 2.5g |
$ 150.00 | 2023-09-07 |
1,5-Diiodo-3-oxopentane Suppliers
1,5-Diiodo-3-oxopentane Related Literature
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1. High-pressure approach to the synthesis of novel chiral cryptands derived from methyl 4,6-O-benzylidene-α-D-manno-, -α-D-galacto-, and -α-D-gluco-pyranosideMarek Pietrasziewicz,Piotr Sa?ański,Janusz Jurczak J. Chem. Soc. Chem. Commun. 1983 1184
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Daniel P. G. Emmerson,Renaud Villard,Claudia Mugnaini,Andrei Batsanov,Judith A. K. Howard,William P. Hems,Robert P. Tooze,Benjamin G. Davis Org. Biomol. Chem. 2003 1 3826
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3. High-pressure approach to the synthesis of N,N′-dimethyl diazacornandsJanusz Jurczak,Ryszard Ostaszewski,Piotr Salański J. Chem. Soc. Chem. Commun. 1989 184
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4. Reactions of cyclohexadienes. Part XII. Some dienamines and dimethyl acetylenedicarboxylateA. J. Birch,E. G. Hutchinson J. Chem. Soc. C 1971 3671
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5. Synthesis of substituted dibenzophospholes. Part 4. Chemical transformations of 4,6-diaryl-3,7-dialkoxydibenzophosphole 5-oxidesJohn Cornforth,Damon D. Ridley,Andrew F. Sierakowski,Daniel Uguen,Timothy W. Wallace J. Chem. Soc. Perkin Trans. 1 1982 2333
Additional information on 1,5-Diiodo-3-oxopentane
1,5-Diiodo-3-Oxopentane: A Comprehensive Overview
1,5-Diiodo-3-Oxopentane, also known by its CAS registry number CAS No. 34270-90-1, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique molecular structure, which includes two iodine atoms attached to the first and fifth carbon atoms of a pentane chain, with a ketone group at the third position. The presence of these functional groups imparts distinctive chemical properties to the molecule, making it versatile for use in diverse fields such as organic synthesis, materials science, and pharmacology.
The synthesis of 1,5-Diiodo-3-Oxopentane typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. For instance, researchers have explored the use of iodination reactions under controlled conditions to achieve high yields and purity levels. These methods often involve the use of iodine sources such as elemental iodine or iodine-based reagents in conjunction with appropriate solvents and catalysts to facilitate the reaction process.
In terms of applications, 1,5-Diiodo-3-Oxopentane has found utility in several areas. One notable application is its use as an intermediate in the synthesis of complex organic molecules. The compound's dual iodine substituents make it an ideal precursor for generating biologically active compounds through subsequent substitution or elimination reactions. Recent studies have highlighted its role in the development of novel pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.
Another significant application of 1,5-Diiodo-3-Oxopentane lies in its potential for use in materials science. The compound's structure lends itself well to applications in polymer chemistry and nanotechnology. Researchers have investigated its ability to serve as a building block for constructing advanced materials with tailored properties. For example, recent research has demonstrated the feasibility of using this compound to synthesize high-performance polymers with improved mechanical and thermal stability.
The chemical properties of 1,5-Diiodo-3-Oxopentane are heavily influenced by its functional groups. The ketone group at the third position imparts electrophilic characteristics to the molecule, making it susceptible to nucleophilic attacks. Meanwhile, the two iodine atoms at the terminal positions contribute to the compound's reactivity and stability under certain conditions. These properties make it a valuable tool in various chemical transformations and reactions.
In recent years, there has been growing interest in understanding the environmental impact of 1,5-Diiodo-3-Oxopentane. Studies have focused on evaluating its biodegradability and toxicity profiles to assess its safety for human health and ecosystems. Preliminary findings suggest that while the compound exhibits moderate biodegradability under aerobic conditions, further research is needed to fully understand its long-term environmental effects.
The future outlook for 1,5-Diiodo-3-Oxopentane appears promising as researchers continue to explore its potential applications across various domains. Ongoing studies aim to optimize its synthesis processes further while investigating novel uses in emerging fields such as green chemistry and sustainable materials development.
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